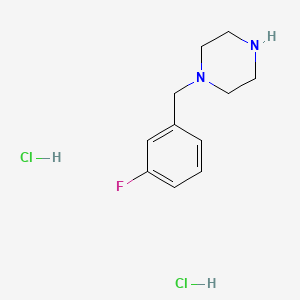

1-(3-Fluorobenzyl)piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Fluorobenzyl)piperazine dihydrochloride” is a compound with the molecular formula C11H17Cl2FN2 . It is a derivative of piperazine, a class of compounds that have been used as anthelmintics (anti-parasitic agents) since 1953 . This compound is a reagent in the preparation of N-(pyridinylmethyl)dimethyl(oxo)pyrrolo[3,2-d]pyrimidinyl)benzenesulfonamide derivatives as A2B adenosine receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research for many years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C11H15FN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H . The compound has a molecular weight of 267.17 g/mol . Physical and Chemical Properties Analysis

The compound has a molecular weight of 267.17 g/mol . Other computed properties include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 15.3 Ų .Mechanism of Action

Target of Action

The primary target of 1-(3-Fluorobenzyl)piperazine dihydrochloride is the gamma-aminobutyric acid (GABA) receptor . GABA receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

this compound binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .

Biochemical Pathways

The compound’s interaction with GABA receptors affects the biochemical pathways associated with nerve signal transmission . By causing hyperpolarization of nerve endings, it disrupts the normal function of these pathways, leading to the paralysis of the worm .

Pharmacokinetics

It is known that piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the paralysis of worms. This is achieved through the compound’s interaction with GABA receptors, which disrupts normal nerve signal transmission and leads to flaccid paralysis .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause irritation to the eyes, skin, and respiratory system, and may result in skin burns and sensitization . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNBEBNBUUJUPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697954 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199672-04-3 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)

![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)

![2H-Oxireno[3,4]cyclopenta[1,2-b]furan,hexahydro-4-methoxy-2-methyl-,(1a-alpha-,2-alpha-,2a-alpha-,4-](/img/no-structure.png)

![6-Chloroisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B598433.png)